molecular formula C8H7N7O2S2 B13718349 7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine

7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine

Cat. No.: B13718349
M. Wt: 297.3 g/mol
InChI Key: ZAJVJSXTJVBLOP-UHFFFAOYSA-N
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Description

7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine: is a heterocyclic compound that features a unique combination of functional groups, including an amino group, a methylsulfonyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine typically involves the following steps:

    Formation of the Thiazole Ring: The synthesis begins with the preparation of the thiazole ring. This can be achieved by reacting a suitable thioamide with a halogenated nitrile under basic conditions.

    Construction of the Triazine Ring: The next step involves the formation of the triazine ring. This can be accomplished by reacting the thiazole derivative with a suitable hydrazine derivative under acidic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced by reacting the intermediate compound with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Amination: Finally, the amino group can be introduced by reacting the intermediate compound with ammonia or an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group and the thiazole ring.

    Reduction: Reduction reactions can occur at the methylsulfonyl group, converting it to a methylsulfide group.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Oxidation of the amino group can lead to the formation of nitro derivatives.

    Reduction: Reduction of the methylsulfonyl group can lead to the formation of methylsulfide derivatives.

    Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound has potential applications as a biochemical probe. Its ability to interact with specific biological targets makes it useful for studying enzyme mechanisms, protein-ligand interactions, and cellular pathways.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its unique structure and functional groups make it a promising candidate for the development of new drugs, particularly in the areas of antimicrobial and anticancer research.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, conductivity, and reactivity.

Mechanism of Action

The mechanism of action of 7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets by binding to their active sites, altering their conformation, or inhibiting their function. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 7-Amino-5-(methylsulfonyl)-2-(2-pyridyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine
  • 7-Amino-5-(methylsulfonyl)-2-(2-furyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine
  • 7-Amino-5-(methylsulfonyl)-2-(2-pyrimidinyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine

Uniqueness

The uniqueness of 7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine lies in its combination of functional groups and its ability to interact with a wide range of molecular targets

Properties

Molecular Formula

C8H7N7O2S2

Molecular Weight

297.3 g/mol

IUPAC Name

5-methylsulfonyl-2-(1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

InChI

InChI=1S/C8H7N7O2S2/c1-19(16,17)8-12-6(9)15-7(13-8)11-4(14-15)5-10-2-3-18-5/h2-3H,1H3,(H2,9,11,12,13,14)

InChI Key

ZAJVJSXTJVBLOP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC2=NC(=NN2C(=N1)N)C3=NC=CS3

Origin of Product

United States

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